molecular formula C15H10O8 B192229 Quercetagetin CAS No. 90-18-6

Quercetagetin

Cat. No.: B192229
CAS No.: 90-18-6
M. Wt: 318.23 g/mol
InChI Key: ZVOLCUVKHLEPEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quercetagetin is a naturally occurring flavonoid found in various plants, particularly in the genus Tagetes, commonly known as marigolds. This compound is known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Its chemical structure is characterized by the presence of multiple hydroxyl groups, which contribute to its high reactivity and biological activity.

Mechanism of Action

Target of Action

Quercetagetin, a flavonoid compound, has been found to interact with several targets. It is a specific quinone reductase 2 (QR2) inhibitor , an enzyme which catalyzes metabolism of toxic quinolines . It also acts as a moderately potent and selective, cell-permeable pim-1 kinase inhibitor . Furthermore, it has been shown to bind to chymase, spleen tyrosine kinase, and prostaglandin D2 receptor .

Mode of Action

This compound interacts with its targets in various ways. As a QR2 inhibitor, it potentially causes lethal oxidative stress . As a pim-1 kinase inhibitor, it exhibits anti-inflammatory and anticancer properties . When conjugated with chitosan engineered copper oxide nanoparticles, it shows enhanced antibacterial properties .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to alleviate zearalenone-induced liver injury in rabbits through the Keap1/Nrf2/ARE signaling pathway . It also plays a role in cellular senescence, suppressing H2O2-induced intracellular ROS accumulation . Furthermore, it has been associated with the modulation of the STAT3 and PI3K/Akt/mTOR pathways .

Pharmacokinetics

It has been suggested that it shows positive results in terms of pulmonary and oral pharmacokinetics . More research is needed to fully understand its ADME properties and their impact on bioavailability.

Result of Action

This compound has various molecular and cellular effects. It has been found to enhance the regeneration efficiency of young and aging mesenchymal stem cells (MSCs) in vivo . It also represses cellular senescence in human umbilical vein endothelial cells . Furthermore, it has been associated with selective anti-proliferative effects and induction of cell death in cancer cell lines .

Action Environment

Environmental factors can influence the action of this compound. For instance, the antibacterial effects of this compound are significantly enhanced upon conjugation with chitosan engineered copper oxide nanoparticles . Additionally, the presence of this compound has been found to affect the physical, structural, thermal, and morphological characteristics of Zein nanoparticles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Quercetagetin can be synthesized through various chemical reactions involving the cyclization of appropriate precursors. One common method involves the use of chalcones, which undergo cyclization in the presence of acidic or basic catalysts to form the flavonoid structure. The reaction conditions typically include moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound often involves the extraction from plant sources, particularly marigold residues. The process includes:

Chemical Reactions Analysis

Types of Reactions: Quercetagetin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: It can be reduced to form dihydroflavonoids.

    Substitution: The hydroxyl groups in this compound can participate in substitution reactions, forming ethers and esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydroflavonoids.

    Substitution: Ethers and esters

Scientific Research Applications

Quercetagetin has a wide range of scientific research applications:

Comparison with Similar Compounds

  • Quercetin
  • Patuletin
  • Kaempferol
  • Myricetin

Quercetagetin stands out due to its unique structure and diverse biological activities, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-3,5,6,7-tetrahydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O8/c16-6-2-1-5(3-7(6)17)15-14(22)13(21)10-9(23-15)4-8(18)11(19)12(10)20/h1-4,16-20,22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOLCUVKHLEPEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C=C(C(=C3O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80237978
Record name Quercetagetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80237978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90-18-6
Record name Quercetagetin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quercetagetin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quercetagetin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115916
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quercetagetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80237978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,4-dihydroxyphenyl)-3,5,6,7-tetrahydroxy-4-benzopyrone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.794
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name QUERCETAGETIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SV68G507VO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quercetagetin
Reactant of Route 2
Quercetagetin
Reactant of Route 3
Quercetagetin
Reactant of Route 4
Quercetagetin
Reactant of Route 5
Quercetagetin
Reactant of Route 6
Quercetagetin
Customer
Q & A

Q1: How does Quercetagetin exert its anti-diabetic effects?

A1: this compound demonstrates anti-diabetic potential by inhibiting α-amylase, a key enzyme involved in carbohydrate digestion. By hindering α-amylase activity, this compound can help regulate blood glucose levels. [, ]

Q2: What is the mechanism behind this compound's anticancer activity?

A2: this compound exhibits anticancer properties through several mechanisms. It has been shown to inhibit Aurora B kinase (AurB), a crucial regulator of cell division, leading to mitotic arrest and caspase-mediated apoptosis in tumor cells. [] Additionally, this compound inhibits the Pim-1 kinase, an oncogene implicated in leukemia, lymphoma, and prostate cancer development. [, ]

Q3: How does this compound contribute to the treatment of atopic dermatitis?

A3: this compound exhibits anti-inflammatory effects by suppressing the production of macrophage-derived chemokine (MDC/CCL22), a key mediator of inflammation in atopic dermatitis. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C15H10O8, and its molecular weight is 318.23 g/mol. [, ]

Q5: What spectroscopic data are available for this compound?

A5: this compound's structure has been elucidated using various spectroscopic methods, including UV, IR, 1D and 2D NMR, and HRESIMS. These techniques provide detailed information about the compound's functional groups, bonding patterns, and overall structure. [, , , , ]

Q6: Can this compound be effectively encapsulated in nanoparticle systems?

A6: Yes, research indicates that this compound can be successfully encapsulated in various nanoparticle systems, including those based on shellac and quaternized chitosan, as well as zein and hyaluronic acid. [, , ]

Q7: How does encapsulation in nanoparticles affect this compound's stability?

A7: Encapsulation in nanoparticles can significantly improve this compound's stability against degradation factors such as light, heat, and oxidation. This enhanced stability is crucial for maintaining the compound's bioactivity and therapeutic potential. [, , ]

Q8: Does this compound exhibit any notable catalytic activities?

A8: While this compound's primary mechanisms of action revolve around enzyme inhibition, there is limited research available on its catalytic properties. Further investigation is needed to explore this aspect of the compound.

Q9: How has computational chemistry been employed in this compound research?

A9: Computational techniques like molecular docking and molecular dynamics simulations have been valuable tools in studying this compound's interactions with target proteins, such as α-amylase and Pim-1 kinase. These simulations provide insights into binding affinities, key interacting residues, and potential mechanisms of action. [, , ]

Q10: How do structural modifications affect this compound's inhibitory activity against Pim-1 kinase?

A10: Research suggests that the presence of three hydrogen bond donors on the A-ring of this compound is crucial for its selectivity towards Pim-1 kinase. Modifying these hydrogen bond donors can significantly impact the compound's potency and selectivity profile. []

Q11: What is the impact of C6 substitution on the antiproliferative activity of this compound?

A11: Studies comparing Quercetin, this compound, and Patuletin (differing in their C6 substitution) revealed that the presence of a methoxyl group at C6 enhances antiproliferative potency in tumor cell lines. []

Q12: What strategies can be employed to improve this compound's stability and bioavailability?

A12: Encapsulation in nanoparticle systems, as previously discussed, represents a promising strategy for enhancing this compound's stability and bioavailability. By protecting the compound from degradation and controlling its release, nanoparticles can improve its therapeutic efficacy. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.